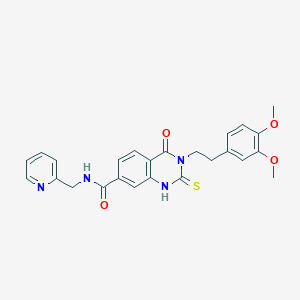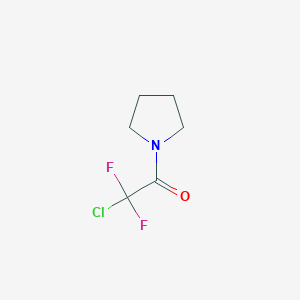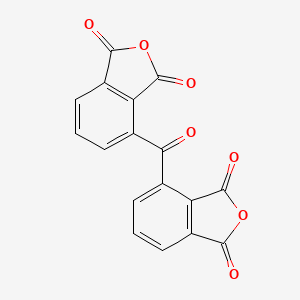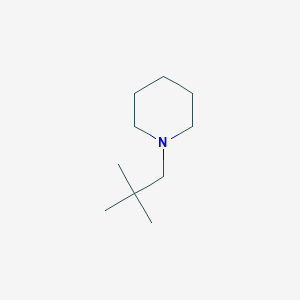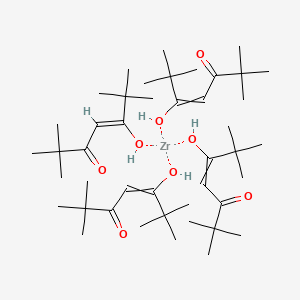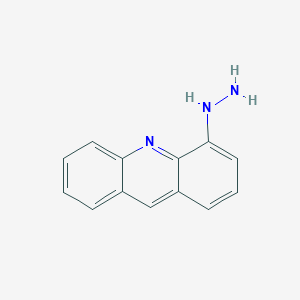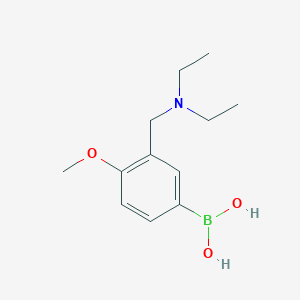
(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylamino group and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 3-(diethylaminomethyl)-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and organometallic reagents. For instance, the reaction of 3-(diethylaminomethyl)-4-methoxyphenylboronic acid with a suitable organometallic reagent, such as a Grignard reagent, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the diethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in the formation of various substituted phenylboronic acids.
Scientific Research Applications
(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials, such as polymers and optoelectronic devices .
Mechanism of Action
The mechanism of action of (3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The diethylamino and methoxy groups can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Lacks the diethylamino group, resulting in different reactivity and applications.
(3-Diethylaminomethyl)phenylboronic acid: Lacks the methoxy group, which affects its chemical properties and uses.
(3-Methoxyphenyl)boronic acid: Similar structure but without the diethylamino group, leading to different reactivity patterns .
Uniqueness
(3-((Diethylamino)methyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both diethylamino and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and other research fields.
Properties
CAS No. |
1313737-76-6 |
|---|---|
Molecular Formula |
C12H20BNO3 |
Molecular Weight |
237.11 g/mol |
IUPAC Name |
[3-(diethylaminomethyl)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO3/c1-4-14(5-2)9-10-8-11(13(15)16)6-7-12(10)17-3/h6-8,15-16H,4-5,9H2,1-3H3 |
InChI Key |
XKUGMFGHCGQRTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CN(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




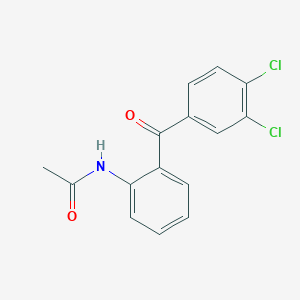

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
![1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14117677.png)
